molecular formula C13H17Cl2F3N4O5PtS B10857924 Slc7A11-IN-1

Slc7A11-IN-1

Cat. No.: B10857924
M. Wt: 664.3 g/mol
InChI Key: RAVPGHGJOKGQFM-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

SLC7A11-IN-1 is a potent inhibitor of the cystine/glutamate antiporter, also known as SLC7A11 or xCT. This compound has shown significant potential in inhibiting cell proliferation, invasion, and metastasis, and it induces apoptosis and cell cycle arrest in the S phase. This compound has demonstrated anti-tumor activity, making it a promising candidate for cancer therapy .

Preparation Methods

The synthetic routes and reaction conditions for SLC7A11-IN-1 are not extensively detailed in the available literature. it is known that the compound is synthesized through a series of chemical reactions involving specific reagents and conditions. Industrial production methods for this compound would likely involve optimizing these synthetic routes to achieve high yield and purity, ensuring the compound’s efficacy and safety for research and potential therapeutic use .

Chemical Reactions Analysis

SLC7A11-IN-1 undergoes various chemical reactions, including oxidation and reduction. The compound’s interaction with oxidative stress inducers, such as hydrogen peroxide, has been studied extensively. High overexpression of SLC7A11 in combination with hydrogen peroxide treatment results in the toxic buildup of intracellular cystine and other disulfide molecules, leading to NADPH depletion, redox system collapse, and rapid cell death . Common reagents used in these reactions include hydrogen peroxide and other oxidative stress inducers. The major products formed from these reactions are cystine and other disulfide molecules .

Scientific Research Applications

SLC7A11-IN-1 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In cancer research, this compound has been shown to inhibit the cystine/glutamate antiporter, leading to reduced glutathione levels, increased reactive oxygen species (ROS) levels, and induction of cell death in cancer cells . This makes it a valuable tool for studying the role of oxidative stress and redox homeostasis in cancer.

Comparison with Similar Compounds

SLC7A11-IN-1 is unique in its potent inhibition of the cystine/glutamate antiporter and its ability to induce cell death through oxidative stress mechanisms. Similar compounds include erastin and sulfasalazine, which also target the SLC7A11 transporter and induce ferroptosis . this compound has shown stronger binding affinity and greater efficacy in reducing glutathione levels and inducing cell death compared to these compounds . This highlights its potential as a more effective therapeutic agent for targeting cancer cells with high SLC7A11 expression.

Properties

Molecular Formula

C13H17Cl2F3N4O5PtS

Molecular Weight

664.3 g/mol

IUPAC Name

azanide;dichloroplatinum(2+);5-oxo-5-[[6-(trifluoromethoxy)-1,3-benzothiazol-2-yl]amino]pentanoic acid;hydrate

InChI

InChI=1S/C13H11F3N2O4S.2ClH.2H2N.H2O.Pt/c14-13(15,16)22-7-4-5-8-9(6-7)23-12(17-8)18-10(19)2-1-3-11(20)21;;;;;;/h4-6H,1-3H2,(H,20,21)(H,17,18,19);2*1H;3*1H2;/q;;;2*-1;;+4/p-2

InChI Key

RAVPGHGJOKGQFM-UHFFFAOYSA-L

Canonical SMILES

C1=CC2=C(C=C1OC(F)(F)F)SC(=N2)NC(=O)CCCC(=O)O.[NH2-].[NH2-].O.Cl[Pt+2]Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.